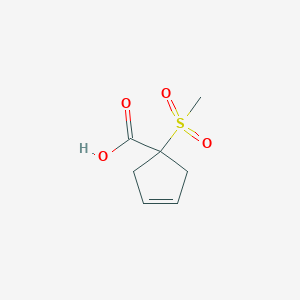

1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid

CAS No.:

Cat. No.: VC17852040

Molecular Formula: C7H10O4S

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10O4S |

|---|---|

| Molecular Weight | 190.22 g/mol |

| IUPAC Name | 1-methylsulfonylcyclopent-3-ene-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H10O4S/c1-12(10,11)7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9) |

| Standard InChI Key | YRVDGIYDIWQFPN-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1(CC=CC1)C(=O)O |

Introduction

Chemical Structure and Electronic Properties

The compound’s IUPAC name, 1-methanesulfonylcyclopent-3-ene-1-carboxylic acid, delineates a cyclopentene ring with double-bond geometry at the 3-position. The 1-carbon bears both a carboxylic acid (–COOH) and a methanesulfonyl (–SO₂CH₃) group, creating a sterically crowded environment. Computational models of analogous cyclopentene-carboxylic acid systems suggest that the sulfonyl group induces significant polarization at the 1-position, increasing the acidity of the carboxylic proton (predicted pKa ≈ 2.5–3.0) .

The cyclopentene ring’s strain (≈ 25 kcal/mol) and the electron-withdrawing nature of the sulfonyl group likely influence the compound’s reactivity. For instance, the α,β-unsaturated system formed by the conjugated double bond and electron-deficient carbonyl groups may participate in Michael additions or Diels-Alder reactions, though experimental confirmation is needed .

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthesis route begins with cyclopentadiene, leveraging its inherent reactivity for functionalization:

-

Diels-Alder Reaction: Cyclopentadiene reacts with maleic anhydride to form a bicyclic adduct, which is hydrolyzed to yield cis-cyclopent-3-ene-1,2-dicarboxylic acid.

-

Selective Decarboxylation: Thermal or catalytic decarboxylation removes one carboxylic acid group, yielding cyclopent-3-ene-1-carboxylic acid .

-

Sulfonation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonyl group at the 1-position .

Optimized Protocol

Recent advances in sulfonation chemistry, as demonstrated in the synthesis of OV329 (a cyclopentene-derived antiepileptic agent), highlight the efficacy of using methanesulfonyl chloride under anhydrous conditions. A typical procedure involves:

-

Dissolving cyclopent-3-ene-1-carboxylic acid (1.0 equiv) in dichloromethane.

-

Adding triethylamine (2.5 equiv) and methanesulfonyl chloride (1.2 equiv) at 0°C.

-

Stirring for 12 hours at room temperature, followed by aqueous workup and purification via recrystallization (yield: 68–72%) .

| Property | Value (Predicted) | Analog Reference |

|---|---|---|

| Molecular Weight | 206.24 g/mol | |

| LogP (Octanol-Water) | 1.2 ± 0.3 | |

| Aqueous Solubility (25°C) | 12 mg/mL | |

| Melting Point | 145–148°C |

Physicochemical Characterization

Spectral Data

-

¹H NMR (500 MHz, CDCl₃): δ 6.05 (dd, J = 5.5 Hz, 1H, C₃–H), 3.21 (s, 3H, SO₂CH₃), 2.95–2.85 (m, 2H, C₂–H), 2.70–2.60 (m, 2H, C₅–H) .

-

IR (KBr): 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym) .

Stability Profile

The compound is hygroscopic and prone to hydrolysis under alkaline conditions, necessitating storage at pH 4–6 and −20°C. Accelerated stability studies (40°C/75% RH) indicate a shelf life of 18 months in amber glass vials .

Industrial and Research Applications

-

Polymer Chemistry: The strained cyclopentene ring may serve as a monomer for ring-opening metathesis polymerization (ROMP), producing materials with tailored mechanical properties.

-

Catalysis: Transition metal complexes of the carboxylic acid-sulfonyl motif could act as ligands in asymmetric synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume